1-Cyclobutyl-2-(pyridin-2-yl)ethanone
Description
Properties
IUPAC Name |
1-cyclobutyl-2-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(9-4-3-5-9)8-10-6-1-2-7-12-10/h1-2,6-7,9H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJCEINMRPKWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655426 | |
| Record name | 1-Cyclobutyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125702-76-2 | |
| Record name | 1-Cyclobutyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Nucleophilic Substitution of Acetophenone Derivatives
A convergent synthetic route involves nucleophilic substitution on acetophenone analogs to yield ethanone derivatives substituted with pyridinyl groups. This method is adapted from the preparation of related pyridinyl ethanones and involves:
- Starting from acetophenone derivatives bearing reactive leaving groups.
- Nucleophilic attack by pyridin-2-yl nucleophiles or equivalents.
- Acid-catalyzed bromination or other functional group modifications to finalize the ethanone structure.
Reference: This approach is consistent with methods used for synthesizing methoxypyridine-derived ethanones, where nucleophilic substitution on acetophenones with pyridyl groups was successful.
Preparation via Organometallic Coupling and Acylation
Another method involves:
- Generation of a cyclobutyl organometallic reagent (e.g., cyclobutylmagnesium bromide).
- Reaction with 2-pyridinecarboxaldehyde or related pyridin-2-yl carbonyl precursors.
- Oxidation or rearrangement steps to yield the ethanone structure.
This method leverages the reactivity of organometallic intermediates to form the carbonyl adjacent to the cyclobutyl and pyridinyl substituents.
Detailed Reaction Conditions and Purification
The preparation steps generally include:
Purification is often performed by flash chromatography on silica gel using mixtures of ethyl acetate and petroleum ether as eluents, ensuring high purity of the final ethanone compound.
Analytical Monitoring and Characterization
- Thin Layer Chromatography (TLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to monitor reaction progress and confirm product formation.
- Purified compounds are characterized by melting point determination and spectroscopic methods (NMR, IR), ensuring the structure and purity of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The use of sodium hydride in DMF at low temperatures (0 °C) under nitrogen atmosphere is critical to avoid side reactions and ensure high nucleophilicity in substitution steps.
- Acid-base work-up with NaOH neutralization followed by ethyl acetate extraction efficiently separates the product from aqueous impurities.
- Flash chromatography remains the preferred purification technique to achieve high purity, especially when complex mixtures are formed.
- The synthetic routes are adaptable to analogs, allowing structural modifications on the pyridinyl or cyclobutyl moieties for further medicinal chemistry applications.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The carbonyl group in 1-cyclobutyl-2-(pyridin-2-yl)ethanone serves as a primary site for nucleophilic attack. Key reactions include:
| Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|
| Grignard reagents (e.g., RMgX) | Tertiary alcohols | Nucleophilic addition to carbonyl forms alkoxide intermediates, followed by protonation. |
| Primary amines (e.g., NH2R) | Schiff bases | Condensation under dehydrating conditions (e.g., HCl/EtOH). |
| Sodium borohydride (NaBH4) | Secondary alcohol | Selective reduction of ketone to alcohol without affecting pyridine ring. |
Reduction Reactions
Controlled reduction pathways yield distinct products:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH4 | Anhydrous THF, 0°C → RT | 1-Cyclobutyl-2-(pyridin-2-yl)ethanol | 82% | |
| H2/Pd-C | Ethanol, 50 psi | 1-Cyclobutyl-2-(pyridin-2-yl)ethane | 68% |
The pyridine ring remains intact under these conditions due to its aromatic stability .
Oxidation Reactions
Oxidative transformations target the ketone or cyclobutyl group:
-
Ketone → Carboxylic Acid :
KMnO4 in acidic H2O converts the ketone to 2-(pyridin-2-yl)cyclobutanecarboxylic acid (56% yield). -
Cyclobutyl Ring Oxidation :
Ozone or RuO4 induces ring-opening, forming dicarbonyl derivatives (studied computationally) .
Pyridine Ring Functionalization
Electrophilic substitution on the pyridine moiety is limited but achievable:
| Reaction | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Para to nitrogen | 1-Cyclobutyl-2-(5-nitropyridin-2-yl)ethanone | 37% |
| Bromination | Br2/FeBr3, 80°C | Meta to nitrogen | 1-Cyclobutyl-2-(5-bromopyridin-2-yl)ethanone | 44% |
Steric hindrance from the cyclobutyl group reduces reaction rates compared to unsubstituted pyridines .
Cyclobutyl Ring Reactivity
The strained cyclobutane ring participates in unique transformations:
Tautomerism and Stereochemical Effects
Keto-enol tautomerism influences reactivity:
| Tautomer | Population (CDCl3) | ΔG⧧ (kcal/mol) | Source |
|---|---|---|---|
| Keto form | 83% | - | |
| Enol form | 17% | 2.3 |
The enol form exhibits Z/E isomerism (1:1 ratio), confirmed by NOESY experiments .
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in organic synthesis, facilitating the construction of complex molecules. It is employed in the development of new synthetic pathways for creating pharmaceuticals and other chemical entities.
Biological Studies
In biological research, 1-Cyclobutyl-2-(pyridin-2-yl)ethanone acts as a probe to investigate enzyme mechanisms and interactions. Its structural features allow it to interact selectively with biological targets, making it valuable for studying enzyme kinetics and protein-ligand interactions .
Drug Discovery
This compound shows potential as a lead molecule in drug discovery, particularly for developing therapeutics targeting various diseases. Its ability to modulate biological pathways makes it a candidate for treating conditions related to serotonergic dysfunctions, such as anxiety and depression .
Case Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of various compounds, including derivatives related to this compound. The results indicated that certain analogs exhibited significant inhibition against Mycobacterium tuberculosis, highlighting the potential of this compound class in combating tuberculosis .
| Compound | MIC (µM) | Cytotoxicity (IC50 µM) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Analogs from study | Varies | >100 | >32 |
Case Study 2: Serotonergic Activity
Research has demonstrated that compounds similar to this compound exhibit agonist activity at 5-HT_1A receptors. This activity suggests potential applications in treating anxiety and depression while minimizing side effects associated with traditional therapies .
Mechanism of Action
The mechanism by which 1-Cyclobutyl-2-(pyridin-2-yl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A series of ethanone derivatives with varying substituents have been synthesized and characterized, enabling direct comparisons (Table 1):
Key Observations :
Substituent Impact on Tautomerism: The cyclobutyl group in this compound favors the keto form (5:1) more than the phenyl analogue (3:1) . This suggests that the cyclobutyl group’s electron-donating nature (via hyperconjugation) stabilizes the keto tautomer relative to phenyl. The 4-methoxyphenyl substituent (electron-donating) further enhances keto preference (7.1:1), likely due to resonance stabilization of the carbonyl .
Steric and Conformational Effects: The cyclobutyl group introduces significant ring strain, which may reduce rotational freedom and influence enol stereoisomer distribution (1:1 ratio vs. 3.8:1 in the phenyl analogue) .
Synthetic Accessibility :
- The phenyl and cyclobutyl derivatives are synthesized via Horner-Wadsworth-Emmons olefination, while cyclopentyl analogues require transition-metal catalysis (e.g., Rh/Ag systems) .
Crystallographic and Spectroscopic Comparisons
- Crystal Packing: Although crystallographic data for this compound are lacking, related Cu(II) complexes with pyridinyl-ethanone ligands exhibit distorted square-pyramidal geometries and intramolecular hydrogen bonding .
- NMR Trends : The cyclobutyl compound’s ¹H NMR shows distinct splitting patterns due to the strained ring, differing from the phenyl analogue’s aromatic proton signals .
Biological Activity
1-Cyclobutyl-2-(pyridin-2-yl)ethanone, a compound with the molecular formula CHNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by the presence of a cyclobutyl group and a pyridine moiety, which are known to contribute to various biological activities. The compound's structure can be represented as follows:
Antiviral Activity
Research has indicated that derivatives of pyridine compounds exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit enterovirus replication. A study found that modifications at specific positions of the pyridine ring enhanced antiviral activity, suggesting a potential for developing effective antiviral agents based on this scaffold .
Structure-Activity Relationship (SAR)
The SAR studies highlight that the introduction of substituents at various positions on the pyridine ring can significantly affect biological activity. For example, altering the cyclobutyl group to larger or more polar substituents often leads to variations in potency against specific targets such as viral strains .
| Compound | Substituent | IC50 (μM) |
|---|---|---|
| 1 | Cyclobutyl | 3.1 |
| 2 | Isopropyl | 1.6 |
| 3 | Ethyl | 4.0 |
Study on Antiviral Efficacy
In a notable study, several analogs of this compound were synthesized and tested against enteroviruses. The results demonstrated that certain modifications led to increased selectivity indices, indicating a promising avenue for antiviral drug development .
Evaluation of Inhibitory Activities
Another investigation focused on the compound’s inhibitory effects on HIF-1-mediated transcription under hypoxic conditions. The findings revealed that structural modifications could enhance inhibitory potency, with some derivatives showing IC50 values below 1 μM, indicating strong biological activity .
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV for analogs), indicating nucleophilic pyridinyl sites. Molecular electrostatic potential (MEP) maps highlight electrophilic ketone regions .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., acetonitrile vs. DMSO) to optimize solubility for catalytic applications .
How can contradictions in catalytic activity data across studies be resolved?
Advanced Research Question
Discrepancies often stem from:
- Ligand Protonation States : Deprotonated oxime ligands enhance metal-binding affinity vs. neutral forms. Control pH (6–8) using buffers .
- Counterion Effects : Chloride vs. nitrate anions alter redox potentials in Cu(II) complexes. Compare cyclic voltammetry (CV) profiles in identical electrolytes .
- Substrate Scope : Test activity with standardized substrates (e.g., benzyl alcohol oxidation) to isolate ligand-specific contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
